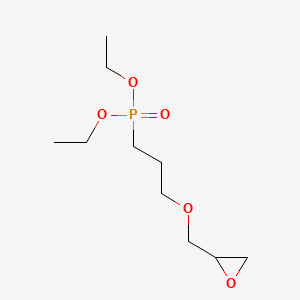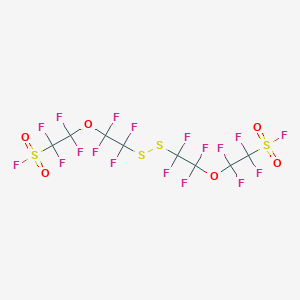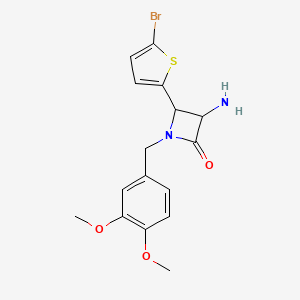
2-Imino-1,2-dihydroquinolin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Imino-1,2-dihydroquinolin-1-amine is a chemical compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies . It is known for its unique structure, which includes a quinoline ring system with an imino group and an amine group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-1,2-dihydroquinolin-1-amine typically involves a multi-step process. One common method includes the reaction of 2-aminobenzaldehyde with terminal alkynes and sulfonyl azides in the presence of a copper catalyst (CuCl) . This method is known for its mild reaction conditions and high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research can be scaled up for industrial purposes. The use of copper catalysis and mild reaction conditions makes it feasible for larger-scale production.
化学反応の分析
Types of Reactions: 2-Imino-1,2-dihydroquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the imino group, to form various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Imino-1,2-dihydroquinolin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.
作用機序
The mechanism of action of 2-Imino-1,2-dihydroquinolin-1-amine involves its interaction with various molecular targets and pathways. The imino and amine groups in its structure allow it to form hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological activities .
類似化合物との比較
Quinoline: A parent compound with a similar ring structure but lacking the imino and amine groups.
2-Aminoquinoline: Similar to 2-Imino-1,2-dihydroquinolin-1-amine but with an amino group instead of an imino group.
1,2-Dihydroquinoline: Lacks the imino group but shares the dihydroquinoline structure.
Uniqueness: this compound is unique due to the presence of both imino and amine groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively compared to its similar counterparts.
特性
分子式 |
C9H9N3 |
|---|---|
分子量 |
159.19 g/mol |
IUPAC名 |
2-iminoquinolin-1-amine |
InChI |
InChI=1S/C9H9N3/c10-9-6-5-7-3-1-2-4-8(7)12(9)11/h1-6,10H,11H2 |
InChIキー |
WDRONSIUETVCRF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N)N2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12063795.png)





![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)
![6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063855.png)

![tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate](/img/structure/B12063870.png)




